molecular formula C13H11NO B3092222 2-(4-Methylphenyl)isonicotinaldehyde CAS No. 1226166-63-7

2-(4-Methylphenyl)isonicotinaldehyde

Cat. No.: B3092222
CAS No.: 1226166-63-7
M. Wt: 197.23 g/mol
InChI Key: HKSBPMRIFIODEZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H11NO. It belongs to the class of aldehydes and is characterized by the presence of a 4-methylphenyl group attached to an isonicotinaldehyde moiety.

Properties

IUPAC Name

2-(4-methylphenyl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-8-11(9-15)6-7-14-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSBPMRIFIODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)isonicotinaldehyde typically involves the condensation of 4-methylbenzaldehyde with isonicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)isonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methylphenyl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

    Picolinaldehyde (PA): Pyridine-2-carboxaldehyde.

    Nicotinaldehyde (NA): Pyridine-3-carboxaldehyde.

    Isonicotinaldehyde (IA): Pyridine-4-carboxaldehyde.

Comparison: 2-(4-Methylphenyl)isonicotinaldehyde is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

2-(4-Methylphenyl)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isonicotinic acid derivative structure, which includes a 4-methylphenyl group. The structural formula can be represented as follows:

C12H11NO\text{C}_{12}\text{H}_{11}\text{N}\text{O}

This compound exhibits unique properties that contribute to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It interacts with nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and muscle contraction.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

  • Antimicrobial Activity : Studies demonstrate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antitumor Activity : Preliminary data suggest that it may inhibit the proliferation of cancer cells, particularly in breast and pancreatic cancer models.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialEscherichia coli15.0
AntimicrobialStaphylococcus aureus10.5
AntitumorMCF-7 (breast cancer)12.0
AntitumorPatu8988 (pancreatic cancer)8.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
  • Antitumor Activity : In vitro assays were conducted on various cancer cell lines, including MCF-7 and Patu8988. The compound demonstrated dose-dependent inhibition of cell proliferation, suggesting a promising avenue for cancer therapy development.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, emphasizing its role as an apoptotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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